Gingerols
Gingerols are active compounds found in ginger (Zingiber officinale), known for their potent anti-inflammatory and antioxidant properties. These bioactive components belong to the class of phenolic substances and play a significant role in traditional medicine practices across various cultures. Gingerols exhibit remarkable efficacy in managing pain and reducing inflammatory responses, making them valuable in formulating natural remedies and dietary supplements. Their pungent taste is attributed to their structural characteristics, which include a 6-gingerol core with several hydroxyl groups. Research indicates that gingerols can interact with multiple cellular pathways, contributing to their broad-spectrum health benefits. Furthermore, these compounds are believed to support cardiovascular health by improving blood circulation and reducing cholesterol levels. In the context of food science, gingerols contribute to the unique flavor profile of ginger, enhancing its applications in culinary and cosmetic products.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- | 41743-68-4 | C15H22O4 |
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6-Gingerol | 23513-14-6 | C17H26O4 |
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10-Gingerol | 23513-15-7 | C21H34O4 |
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[8]-Gingerol Standard | 23513-08-8 | C19H30O4 |
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rac-6-Gingerol | 39886-76-5 | C17H26O4 |
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3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | 77333-95-0 | C23H38O4 |
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6-Decen-3-one, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5R)- | 863781-10-6 | C17H24O4 |
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7. Back matter
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